molecular formula C63H86F3N17O25 B6295777 H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA CAS No. 142047-91-4

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA

Cat. No.: B6295777
CAS No.: 142047-91-4
M. Wt: 1538.5 g/mol
InChI Key: SINJZDBTBHYMDB-YKAPFYSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA” is a peptide sequence composed of twelve amino acids: aspartic acid, alanine, glutamic acid, phenylalanine, arginine, histidine, aspartic acid, serine, glycine, tyrosine, glutamic acid, and valine. This peptide is often used in biochemical and pharmaceutical research due to its specific sequence and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is often purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues if present.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

    Oxidation: Oxidized peptide with modified methionine or cysteine residues.

    Reduction: Reduced peptide with cleaved disulfide bonds.

    Substitution: Peptide variants with substituted amino acids.

Scientific Research Applications

Chemistry

In chemistry, this peptide is used to study peptide bond formation, stability, and interactions with other molecules. It serves as a model compound for understanding peptide synthesis and degradation.

Biology

In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can also be used as a substrate in enzymatic assays.

Medicine

In medicine, this peptide may be used in drug development and delivery systems. Its specific sequence can be tailored to target certain receptors or cellular pathways, making it useful in therapeutic applications.

Industry

In the industrial sector, this peptide can be used in the development of biosensors, diagnostic tools, and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of “H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA” depends on its interaction with specific molecular targets. The peptide can bind to receptors, enzymes, or other proteins, influencing their activity. The pathways involved may include signal transduction, cellular uptake, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-OH: A similar peptide lacking the valine residue.

    H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Ile-Val-OH: A longer peptide with additional residues.

Uniqueness

The uniqueness of “H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA” lies in its specific sequence, which imparts distinct biochemical properties. This sequence can be crucial for binding specificity, stability, and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H85N17O23.C2HF3O2/c1-29(2)49(60(100)101)78-55(95)38(16-18-46(84)85)73-56(96)39(21-32-11-13-34(80)14-12-32)70-44(81)26-67-52(92)43(27-79)77-59(99)42(24-48(88)89)76-58(98)41(22-33-25-65-28-68-33)75-53(93)36(10-7-19-66-61(63)64)72-57(97)40(20-31-8-5-4-6-9-31)74-54(94)37(15-17-45(82)83)71-50(90)30(3)69-51(91)35(62)23-47(86)87;3-2(4,5)1(6)7/h4-6,8-9,11-14,25,28-30,35-43,49,79-80H,7,10,15-24,26-27,62H2,1-3H3,(H,65,68)(H,67,92)(H,69,91)(H,70,81)(H,71,90)(H,72,97)(H,73,96)(H,74,94)(H,75,93)(H,76,98)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)(H4,63,64,66);(H,6,7)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINJZDBTBHYMDB-YKAPFYSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H86F3N17O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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